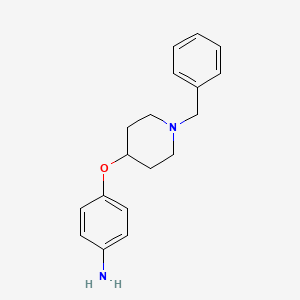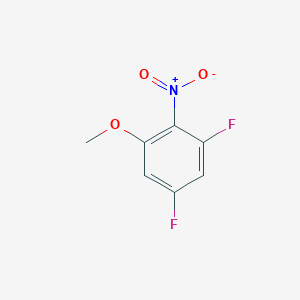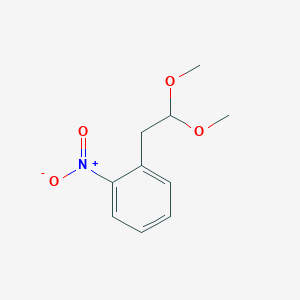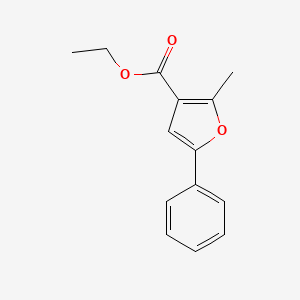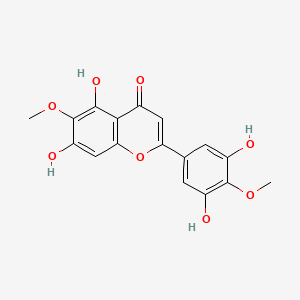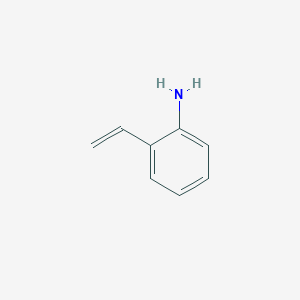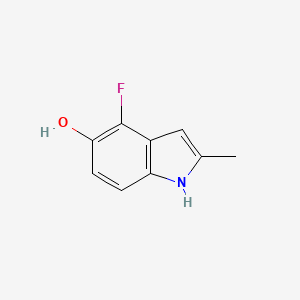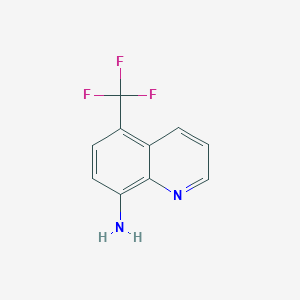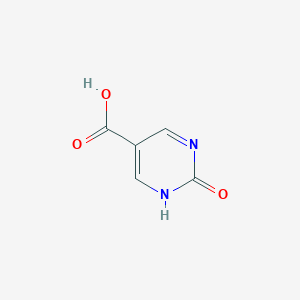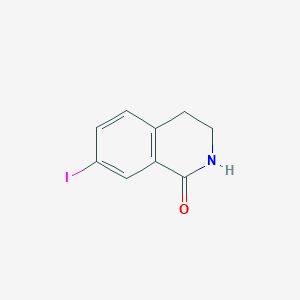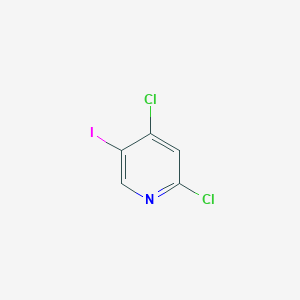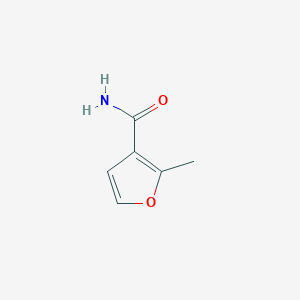
2-Methylfuran-3-carboxamide
Overview
Description
2-Methylfuran-3-carboxamide is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom this compound is notable for its unique structure, which includes a furan ring substituted with a methyl group at the second position and a carboxamide group at the third position
Mechanism of Action
Target of Action
Furan derivatives, including 2-methylfuran-3-carboxamide, have been noted for their broad-spectrum biological activities . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
It’s known that the presence of a carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Biochemical Pathways
Furan-containing compounds are known to exhibit a wide range of advantageous biological and pharmacological characteristics .
Pharmacokinetics
Furan derivatives are known for their remarkable therapeutic efficacy , which suggests good bioavailability.
Result of Action
Furan derivatives have been noted for their broad-spectrum biological activities . They have been employed as medicines in a number of distinct disease areas .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, furan carboxamides are known to undergo photodegradation in sunlit surface waters, involving singlet oxygen and triplet chromophoric dissolved organic matter . This suggests that light exposure could influence the stability and efficacy of this compound.
Biochemical Analysis
Biochemical Properties
2-Methylfuran-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, such as cytochrome P450 enzymes . This inhibition can lead to alterations in metabolic processes and affect the overall biochemical balance within cells. Additionally, this compound can form complexes with proteins, influencing their structure and function .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules, leading to changes in cell proliferation and apoptosis . Furthermore, it can alter gene expression patterns by interacting with transcription factors and other regulatory proteins . These changes can have profound effects on cellular function and overall health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions . For instance, this compound has been found to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . Additionally, it can induce changes in gene expression by interacting with DNA and RNA molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions . It can undergo degradation when exposed to light or heat, leading to the formation of reactive intermediates . Long-term exposure to this compound has been associated with alterations in cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can even exhibit therapeutic properties . At higher doses, this compound can induce toxic effects, such as liver and kidney damage . These adverse effects highlight the importance of determining the appropriate dosage for potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels within cells . Understanding the metabolic pathways of this compound is essential for predicting its effects on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions can influence the localization and accumulation of the compound in different cellular compartments . For example, this compound can be transported into cells via specific membrane transporters and subsequently distributed to various organelles .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. It has been observed to localize in specific cellular compartments, such as the nucleus and mitochondria . This localization can be directed by targeting signals or post-translational modifications that guide the compound to its intended destination . Understanding the subcellular localization of this compound is crucial for elucidating its mechanisms of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylfuran-3-carboxamide can be achieved through several methods. One common approach involves the reaction of 2-methylfuran with a suitable amide-forming reagent. For instance, the reaction of 2-methylfuran with ammonia or an amine in the presence of a dehydrating agent such as phosphorus oxychloride can yield this compound. Another method involves the use of 2-methylfuran-3-carboxylic acid as a starting material, which can be converted to the corresponding carboxamide through reaction with ammonia or an amine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Methylfuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dicarboxylic acid derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur at the furan ring, particularly at the positions adjacent to the oxygen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Furan-2,3-dicarboxylic acid derivatives.
Reduction: 2-Methylfuran-3-amine.
Substitution: Various substituted furans depending on the electrophile used.
Scientific Research Applications
2-Methylfuran-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It is used in the development of novel materials with unique properties, such as polymers and resins.
Environmental Chemistry: It is studied for its role in photochemical reactions and its potential impact on environmental pollutants.
Biological Studies: It is used as a model compound to investigate the interactions of furans with biological systems.
Comparison with Similar Compounds
Similar Compounds
- 2-Methylfuran-3-carboxylic acid
- 2-Methylfuran-3-amine
- Furan-2-carboxamide
- Furan-3-carboxamide
Uniqueness
2-Methylfuran-3-carboxamide is unique due to the presence of both a methyl group and a carboxamide group on the furan ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications. Compared to its analogs, this compound may exhibit different reactivity patterns and biological activities, highlighting its potential as a versatile chemical entity.
Properties
IUPAC Name |
2-methylfuran-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-4-5(6(7)8)2-3-9-4/h2-3H,1H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXBBUFJNINBPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10444592 | |
| Record name | 2-methylfuran-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10444592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22727-22-6 | |
| Record name | 2-methylfuran-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10444592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 2-methylfuran-3-carboxamide relate to its antifungal activity?
A: Research indicates that the structure of this compound plays a crucial role in its antifungal activity. Studies comparing various N-(1,1,3-trimethylindan-4-yl) carboxamide fungicides revealed that specific heterocyclic moieties, including this compound, exhibit potent activity against both Botrytis cinerea and Pyricularia oryzae. [] This suggests that the presence of the 2-methylfuran ring system within the carboxamide structure is important for its interaction with the biological target and subsequent antifungal effect.
Q2: Are there any other promising compounds with similar structures and activities?
A: Yes, research has identified other potent compounds within the same structural family. For instance, 4-methylthiazole-5-carboxamide (BC340) and 2-chloropyridine-3-carboxamide (BC723) demonstrated comparable or even stronger antifungal activity against both B. cinerea and P. oryzae. [] This highlights the potential of exploring various heterocyclic carboxamides as potential antifungal agents.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
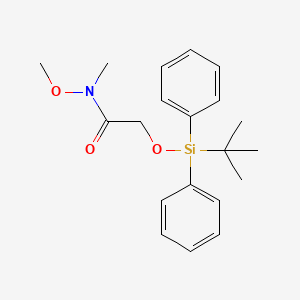
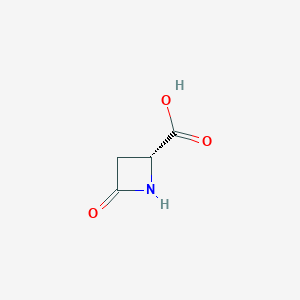
![5-Phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1311210.png)
